molecular formula C12H19NO4 B1435286 (1S,5R)-5-((tert-Butoxycarbonyl)amino)cyclohex-3-ene-1-carboxylic acid CAS No. 933445-57-9

(1S,5R)-5-((tert-Butoxycarbonyl)amino)cyclohex-3-ene-1-carboxylic acid

Cat. No.: B1435286
CAS No.: 933445-57-9
M. Wt: 241.28 g/mol
InChI Key: WRDLRBISLUXLKZ-IUCAKERBSA-N
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Description

(1S,5R)-5-((tert-Butoxycarbonyl)amino)cyclohex-3-ene-1-carboxylic acid is a chiral compound with significant importance in organic synthesis and medicinal chemistry. This compound features a cyclohexene ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group. The stereochemistry of the compound is defined by the (1S,5R) configuration, which is crucial for its reactivity and interaction with biological molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-5-((tert-Butoxycarbonyl)amino)cyclohex-3-ene-1-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable cyclohexene derivative.

    Introduction of Boc-Protected Amino Group: The amino group is introduced and protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Formation of Carboxylic Acid: The carboxylic acid group is introduced through oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.

    Purification: Employing techniques such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-5-((tert-Butoxycarbonyl)amino)cyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol.

    Substitution: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

(1S,5R)-5-((tert-Butoxycarbonyl)amino)cyclohex-3-ene-1-carboxylic acid is utilized in various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its interaction with enzymes and receptors.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Employed in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,5R)-5-((tert-Butoxycarbonyl)amino)cyclohex-3-ene-1-carboxylic acid involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of biochemical pathways through binding to active sites or altering enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    (1S,5R)-5-Aminocyclohex-3-ene-1-carboxylic acid: Lacks the Boc protection, making it more reactive.

    (1S,5R)-5-((tert-Butoxycarbonyl)amino)cyclohexane-1-carboxylic acid: Saturated analog with different reactivity.

Uniqueness

(1S,5R)-5-((tert-Butoxycarbonyl)amino)cyclohex-3-ene-1-carboxylic acid is unique due to its specific stereochemistry and the presence of both Boc-protected amino and carboxylic acid groups, which confer distinct reactivity and interaction profiles.

Properties

IUPAC Name

(1S,5R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(7-9)10(14)15/h4,6,8-9H,5,7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDLRBISLUXLKZ-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H](CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,5R)-5-((tert-Butoxycarbonyl)amino)cyclohex-3-ene-1-carboxylic acid
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(1S,5R)-5-((tert-Butoxycarbonyl)amino)cyclohex-3-ene-1-carboxylic acid
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(1S,5R)-5-((tert-Butoxycarbonyl)amino)cyclohex-3-ene-1-carboxylic acid
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(1S,5R)-5-((tert-Butoxycarbonyl)amino)cyclohex-3-ene-1-carboxylic acid
Reactant of Route 5
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(1S,5R)-5-((tert-Butoxycarbonyl)amino)cyclohex-3-ene-1-carboxylic acid
Reactant of Route 6
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(1S,5R)-5-((tert-Butoxycarbonyl)amino)cyclohex-3-ene-1-carboxylic acid

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